2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide

Catalog No.
S14817132
CAS No.
M.F
C10H8ClN5O3
M. Wt
281.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-form...

Product Name

2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide

IUPAC Name

N'-(2-amino-6-chloro-5-formylpyrimidin-4-yl)furan-2-carbohydrazide

Molecular Formula

C10H8ClN5O3

Molecular Weight

281.65 g/mol

InChI

InChI=1S/C10H8ClN5O3/c11-7-5(4-17)8(14-10(12)13-7)15-16-9(18)6-2-1-3-19-6/h1-4H,(H,16,18)(H3,12,13,14,15)

InChI Key

IIEAJFVQJSLSPU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NNC2=C(C(=NC(=N2)N)Cl)C=O

2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide is a chemical compound with the molecular formula C5H6N2O2C_5H_6N_2O_2 and a molecular weight of approximately 126.1133 g/mol. This compound is structurally characterized by the presence of a furancarboxylic acid moiety linked to a hydrazide functional group, which contributes to its unique chemical properties. The compound has various synonyms, including 2-furoic acid hydrazide and furoylhydrazide, indicating its structural features and functional groups .

The compound is notable for its potential applications in pharmaceuticals and agricultural chemistry, primarily due to its biological activity and ability to interact with various biological targets.

  • Hydrazone Formation: The hydrazide group can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Acylation Reactions: The carboxylic acid functional group can undergo acylation, allowing for the introduction of various acyl groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid may undergo decarboxylation, leading to the formation of simpler compounds.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of more complex pharmaceutical compounds. The presence of both the furancarboxylic acid and hydrazide functionalities contributes to its interaction with various biological targets, making it a candidate for further pharmacological investigation .

Several methods have been reported for synthesizing 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide:

  • Condensation Reactions: One common method involves the condensation of 2-furancarboxylic acid with appropriate hydrazines or hydrazides under acidic or basic conditions.
  • Multi-step Synthesis: Another approach may involve multiple synthetic steps starting from commercially available precursors, allowing for the introduction of specific substituents on the pyrimidine ring.
  • Green Chemistry Approaches: Recent advancements in green chemistry have led to more environmentally friendly synthesis methods that reduce waste and improve yields .

The applications of 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as an active pharmaceutical ingredient or as an intermediate in drug development.
  • Agricultural Chemistry: The compound's potential as a pesticide or herbicide is being explored due to its ability to interact with biological systems.
  • Chemical Synthesis: It can act as a versatile building block in organic synthesis, leading to the development of new materials and compounds .

Interaction studies involving 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide have focused on its binding affinity to various biological macromolecules:

  • Protein Binding Studies: Research has shown that this compound can bind effectively to proteins such as bovine serum albumin (BSA), suggesting potential implications for drug delivery systems.
  • DNA Interaction: Molecular docking studies indicate that it may also interact with DNA, which could be relevant for understanding its mechanisms of action in biological systems .

Several compounds share structural features with 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Furoic Acid HydrazideContains furan ring and hydrazide groupKnown for its antimicrobial properties
Pyromucic Acid HydrazideSimilar furan structureExhibits different reactivity patterns
5-Amino-1H-pyrrole-3-carboxylic AcidPyrrole ring instead of furanPotential anti-inflammatory properties
4-Amino-5-methylpyrimidinePyrimidine structureFocused on nucleic acid interactions

These comparisons highlight the unique combination of functionalities present in 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide that may contribute to its distinct biological activities and applications in various fields .

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

281.0315668 g/mol

Monoisotopic Mass

281.0315668 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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